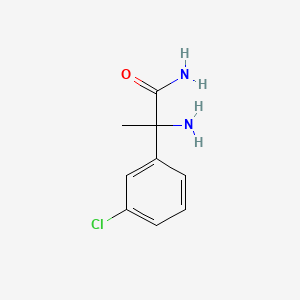

2-Amino-2-(3-chlorophenyl)propanamide

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-2-(3-chlorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-9(12,8(11)13)6-3-2-4-7(10)5-6/h2-5H,12H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOJSUAJIUTKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Amidation of 3-Chlorophenylacetic Acid Derivatives

One common approach involves the reaction of 3-chlorophenylacetic acid or its derivatives with ammonia or amines to form the corresponding amide. This typically includes:

- Activation of the carboxylic acid group (e.g., via acid chlorides or esters)

- Reaction with ammonia or an amine source under controlled conditions

- Purification steps such as crystallization or chromatography to isolate the desired amide

This method is straightforward but may require careful control of reaction conditions to optimize yield and purity.

Esterification and Ammonolysis Sequence

A detailed method for a structurally related compound, 3-amino-2,2-dimethylpropanamide, provides insight into a multi-step preparation that can be adapted for 2-amino-2-(3-chlorophenyl)propanamide:

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Esterification of hydroxypivalic acid | Acid catalysis with alcohol solvents (methanol, ethanol, isopropanol), reflux | ~70% yield of ester |

| 2 | Protection of hydroxyl group via acyl chloride reaction | Acyl chlorides with alkali in suitable solvent | Intermediate compound formation |

| 3 | Ammonolysis | Treatment with aqueous ammonia, reflux | 60% yield of amide product |

This method highlights the importance of protecting groups and controlled reaction environments to achieve good yields and purity. The use of acid catalysis and ammonia solution is critical for efficient conversion.

Modern Catalytic and One-Pot Methods

Cs2CO3-Mediated Room-Temperature Synthesis

A recent advancement in related aromatic amide synthesis involves cesium carbonate (Cs2CO3) as a base in polar aprotic solvents such as dimethylformamide (DMF). This method enables rapid, room-temperature synthesis of 3-amino-2-aroyl derivatives, which are structurally related to this compound.

Key features:

- Use of Cs2CO3 in DMF accelerates the reaction, completing in 10 minutes with yields up to 92%

- Reaction involves coupling of hydroxybenzonitriles with bromoacetophenones, forming benzofuran derivatives, but the principle of base-mediated amide formation is relevant

- Other bases like Na2CO3 or K2CO3 result in slower reactions and mixtures of products

- Solvent choice critically affects yield and product distribution

| Entry | Base (equiv) | Solvent | Temp | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cs2CO3 (1) | DMF | RT | 12 h | 85 | Full conversion |

| 2 | Cs2CO3 (2) | DMF | RT | 10 min | 92 | Optimal conditions |

| 3 | Na2CO3 (2) | DMF | RT | 2 h | 92 | Mixture of products |

| 4 | K2CO3 (2) | DMF | RT | 2 h | 82 | Mixture of products |

This approach demonstrates the "cesium effect," where Cs2CO3's high solubility and low ion pairing in DMF enhance reaction rates and selectivity.

Copper-Catalyzed N-Arylation Post-Synthesis

Following amide formation, copper-catalyzed N-arylation using arylboronic acids can further derivatize the amino group under mild conditions, expanding the compound's utility. This reaction proceeds efficiently at room temperature without ligands, providing access to mono- or bi-arylated derivatives.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Amidation (Acid Chloride + NH3) | 3-chlorophenylacetic acid chloride, NH3 | Reflux, organic solvents | Straightforward, well-known | Requires acid chloride preparation, harsh conditions |

| Esterification + Protection + Ammonolysis | Hydroxypivalic acid, alcohol, acyl chloride, NH3 | Acid catalysis, reflux, multiple steps | Good control over intermediates | Multi-step, moderate yields, purification needed |

| Cs2CO3-Mediated One-Pot | Cs2CO3, DMF, 2-hydroxybenzonitriles, bromoacetophenones | Room temperature, short time | Rapid, high yield, mild conditions | Requires polar aprotic solvents, may need specific substrates |

| Copper-Catalyzed N-Arylation | CuCl2, arylboronic acids | Room temperature, ligand-free | Mild, versatile for derivatization | Additional step post-amide synthesis |

Research Findings and Notes

- The use of potassium cyanide in some classical methods is highly toxic and unsuitable for industrial scale due to safety and environmental concerns.

- Multi-step syntheses involving protection/deprotection afford higher purity but increase complexity and cost.

- Cs2CO3-mediated synthesis offers a greener, faster alternative with excellent yields and scalability potential, but substrate scope may be limited to certain aromatic systems.

- Copper-catalyzed N-arylation expands functionalization options post-amide synthesis, useful in medicinal chemistry applications.

- Industrial production typically optimizes these methods to balance yield, purity, cost, and safety, often favoring one-pot or catalytic methods.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-2-(3-chlorophenyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst may be employed.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Amino-2-(3-chlorophenyl)propanamide is being investigated for its potential as a pharmaceutical intermediate. Its structural similarity to known drugs allows it to be explored for various therapeutic applications, including:

- Pain Management : As a precursor in the synthesis of ibuprofen derivatives.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, enabling the formation of more complex molecules. Its unique structure allows for:

- Formation of Substituted Amides : Useful in creating various pharmaceutical compounds.

- Polymer Production : Its reactivity contributes to the development of new materials.

Biological Studies

Research indicates that this compound exhibits significant biological activities through mechanisms such as:

- Enzyme Inhibition : Acts as an inhibitor for specific enzymes, which is crucial for its therapeutic effects.

- Receptor Modulation : Interacts with various receptors, influencing physiological responses.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound exhibited notable inhibitory effects, suggesting its potential use in developing new antibiotics.

Case Study 2: Drug Development

Research involving the synthesis of a chlorine-containing ibuprofen derivative demonstrated that modifications using this compound enhanced the compound's analgesic properties while maintaining safety profiles similar to existing medications.

Comparison with Related Compounds

| Compound Name | Structural Features | Notable Applications |

|---|---|---|

| 2-Amino-3-(3-chlorophenyl)propanamide | Similar amide structure | Antimicrobial and anticancer research |

| 2-Amino-3-(4-chlorophenyl)propanamide | Variations in phenyl substitution | Pain relief and anti-inflammatory effects |

| 2-Amino-3-(3-bromophenyl)propanamide | Bromine substitution | Potentially different biological activities |

Wirkmechanismus

The mechanism by which 2-Amino-2-(3-chlorophenyl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide

2-Amino-2-(3-chlorophenyl)acetonitrile Hydrochloride

Ethyl 2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoate Hydrochloride

- Structure : Features a 4-chlorophenyl group, a hydroxyl substituent, and an ethyl ester ().

- Functional Impact: The ester group may act as a prodrug, while the 4-chloro vs.

Halogen Substitution and Position Effects

2-(3-Chloro-2-fluorophenyl)propan-2-amine Hydrochloride

2-[(3-Fluorophenyl)amino]-N-methylpropanamide

- Structure : Substitutes chlorine with fluorine and adds an N-methyl group ().

- Comparison : Fluorine’s smaller size and higher electronegativity could reduce steric hindrance while maintaining hydrophobic interactions.

Stereochemical and Conformational Variations

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide

- Structure : Introduces an (S)-configured 1-(3-chlorophenyl)ethyl group at the amide nitrogen ().

- Significance : The stereocenter and bulky substituent may influence solubility, bioavailability, and enantioselective interactions with chiral targets.

Research Findings and Implications

- Substituent Position : Chlorine at the 3-position vs. 4-position (e.g., in collagenase inhibitors) significantly impacts IC₅₀ values and binding interactions (ΔΔG = ~0.1 kcal/mol) ().

- Halogen Effects : Fluorine substitution () enhances metabolic stability but may reduce steric bulk compared to chlorine.

- Stereochemistry : Chiral centers () can dictate enantioselective activity, critical for drug design.

Biologische Aktivität

2-Amino-2-(3-chlorophenyl)propanamide, with the chemical formula C9H11ClN2O, is an organic compound characterized by an amide functional group linked to a propanamide backbone and a 3-chlorophenyl substituent. This unique structure contributes to its potential biological activities, particularly in pharmacological applications. The compound has been synthesized for various purposes, including the development of hybrid molecules and derivatives with enhanced therapeutic properties.

Pharmacological Insights

Research indicates that this compound exhibits notable biological activity, particularly as a precursor in synthesizing bio-functional hybrid molecules. For instance, it has been utilized in reactions with naproxen to form hybrid compounds that are fully characterized using spectroscopic techniques such as and NMR, UV, IR, and mass spectral data.

Antimicrobial Activity

The compound's structural analogs have demonstrated significant antimicrobial properties. Studies reveal that derivatives of similar structures can exhibit activity against various bacterial strains. For example, compounds sharing structural features with this compound have shown efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different strains .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including reactions involving 2-(3-chlorophenyl)ethan-1-amine and acyl chlorides. A notable application includes its use in creating chlorine-containing ibuprofen derivatives.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-3-(3-chlorophenyl)propanoic acid | Contains a carboxylic acid group | Exhibits different biological activities |

| 2-Amino-N-(4-chlorophenyl)propanamide | Features a para-chloro substitution | Potentially different pharmacokinetic properties |

| 2-Amino-N-(3-fluorophenyl)propanamide | Contains a fluorinated phenyl ring | May exhibit distinct reactivity and selectivity |

These derivatives illustrate how variations in substituents can significantly impact biological activity and chemical properties.

Case Studies

In a recent study focusing on the binding affinities of various compounds, including those derived from this compound, significant differences were observed. The binding affinities were assessed using surface plasmon resonance (SPR) experiments, indicating potential therapeutic targets for drug development .

Another investigation highlighted the compound's potential as an antichlamydial agent, showing selective activity against Chlamydia species. The results indicated that derivatives based on the amide structure could serve as promising leads for developing new antibiotics targeting this pathogen .

The mechanism of action for compounds related to this compound often involves interactions with specific biological targets. For instance, studies have shown that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or protein function .

Q & A

Q. What are the standard synthetic routes for 2-Amino-2-(3-chlorophenyl)propanamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via reductive amination of 3-chlorophenylacetone derivatives. For example, catalytic hydrogenation using palladium on carbon under mild hydrogen pressure (1–3 atm) can reduce the ketone intermediate while introducing the amino group. Reaction optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (25–50°C), and catalyst loading (5–10% Pd/C) to maximize yield and minimize side products like over-reduced amines . Purity is confirmed via TLC and HPLC (>95%).

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural confirmation requires multi-technique analysis:

- NMR : -NMR (DMSO-) identifies aromatic protons (δ 7.2–7.4 ppm, 3-chlorophenyl) and the amide NH (δ 6.8–7.0 ppm).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and stereochemistry .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 198.6 (M+H) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a chiral building block for:

- Enzyme Inhibitors : Structural analogs are tested against serine hydrolases via kinetic assays (IC determination).

- Receptor Ligands : Radioligand binding assays (e.g., for GABA receptors) assess affinity using -muscimol displacement .

Advanced Research Questions

Q. How does stereochemistry at the α-carbon influence biological activity, and how is enantiomeric purity ensured?

- Methodological Answer : The (R)- and (S)-enantiomers exhibit divergent binding affinities due to spatial compatibility with target pockets. Chiral resolution via HPLC (Chiralpak IA column, hexane:isopropanol eluent) separates enantiomers (>99% ee). Biological assays (e.g., microbial growth inhibition) are conducted in parallel to correlate stereochemistry with efficacy .

Q. What strategies resolve contradictions in reported synthetic yields or by-product profiles?

- Methodological Answer : Discrepancies arise from varying reductants (e.g., NaBH vs. H/Pd-C) or trace metal impurities. Systematic analysis includes:

- By-Product Identification : GC-MS detects intermediates like 2-(3-chlorophenyl)propanal.

- Yield Optimization : DoE (Design of Experiments) models assess temperature/pH interactions.

- Reproducibility Checks : Cross-lab validation using standardized protocols (e.g., ICH Q2 guidelines) .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like NMDA receptors. Key steps:

- Ligand Preparation : Protonation states adjusted at pH 7.4 (Epik).

- Binding Free Energy : MM-PBSA calculates ΔG for docking poses.

- Validation : Compare with experimental IC data from patch-clamp electrophysiology .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

- Methodological Answer : Scale-up risks racemization due to prolonged heating. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.